2-(Triphenylphosphoranylidene)propionaldehyde

Catalog No.
S781783
CAS No.
24720-64-7
M.F
C21H19OP
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Triphenylphosphoranylidene)propionaldehyde

CAS Number

24720-64-7

Product Name

2-(Triphenylphosphoranylidene)propionaldehyde

IUPAC Name

2-(triphenyl-λ5-phosphanylidene)propanal

Molecular Formula

C21H19OP

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3

InChI Key

VHUQEFAWBCDBSC-UHFFFAOYSA-N

SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O

2-(Triphenylphosphoranylidene)propionaldehyde is a reagent used in the asymmetric synthesis of hispidanin A via oxidative alkoxylation and stereoselective Diels-Alder reaction. Also acts as a reagent in the stereoselective synthesis of 10-epi-tirandamycin E.

2-(Triphenylphosphoranylidene)propionaldehyde (CAS 24720-64-7) is a highly stabilized, solid-state Wittig reagent widely procured for the direct, single-step installation of the α-methyl-α,β-unsaturated aldehyde (2-methyl-2-enal) structural motif . Unlike non-stabilized phosphoranes that require hazardous in-situ generation, this compound is a bench-stable powder with a high melting point of 219–221 °C, facilitating C=C bond formation under mild, base-free conditions . Its primary industrial and advanced research value lies in its ability to selectively extend aldehyde chains while simultaneously introducing an alpha-methyl group, making it an indispensable building block for the synthesis of polyene pharmaceuticals, retinoic acid analogs such as acitretin, and complex macrocyclic natural products .

Attempting to substitute 2-(Triphenylphosphoranylidene)propionaldehyde with its non-methylated analog, (Triphenylphosphoranylidene)acetaldehyde, forces chemists to perform subsequent alpha-alkylation steps, which significantly reduces overall yield and introduces severe regioselectivity issues . Furthermore, substituting this stabilized Wittig reagent with Horner-Wadsworth-Emmons (HWE) alternatives, such as triethyl 2-phosphonopropionate, introduces a strict requirement for strong bases (e.g., NaH or KHMDS) to deprotonate the phosphonate. For base-sensitive substrates—common in advanced pharmaceutical intermediates like phorboxazole A or epothilone hybrids—this generic substitution leads to substrate degradation, epimerization at adjacent stereocenters, and unacceptable batch-to-batch variability, fundamentally disrupting the procurement logic for high-value syntheses .

Compatibility with Base-Sensitive Substrates via Neutral Olefination

2-(Triphenylphosphoranylidene)propionaldehyde operates as a highly stabilized ylide capable of undergoing Wittig olefination with aldehydes under neutral conditions (e.g., refluxing toluene or dichloromethane), completely eliminating the need for external bases. In contrast, Horner-Wadsworth-Emmons (HWE) comparators like triethyl 2-phosphonopropionate require stoichiometric amounts of strong bases to generate the reactive carbanion. For base-labile substrates, the use of this stabilized Wittig reagent prevents base-catalyzed side reactions such as epimerization, securing high yields (often >80%) in complex fragment couplings where HWE reagents cause significant substrate degradation .

Evidence DimensionReaction condition requirements (Base dependency)
Target Compound DataProceeds under neutral conditions (e.g., toluene, 70 °C to reflux)
Comparator Or BaselineTriethyl 2-phosphonopropionate (Requires strong bases like NaH/KHMDS)
Quantified DifferenceEliminates 100% of strong base requirements, preventing base-induced degradation
ConditionsC-C bond formation with base-sensitive aldehydes

Procuring this stabilized ylide allows manufacturers to execute critical olefination steps on fragile intermediates without the yield losses associated with harsh basic conditions.

Single-Step Installation of the 2-Methyl-2-enal Motif

Procuring 2-(Triphenylphosphoranylidene)propionaldehyde allows for the direct, one-step synthesis of α-methyl-α,β-unsaturated aldehydes from standard aldehyde precursors . When compared to the baseline approach of using the non-methylated comparator, (Triphenylphosphoranylidene)acetaldehyde, the target compound saves at least two synthetic steps by avoiding subsequent enolate generation and methylation. In documented syntheses of complex polyenes, such as acitretin analogs, this direct installation maintains high overall sequence yields (e.g., up to 91% for the olefination step) while completely bypassing the chemoselectivity risks inherent to post-olefination alkylation .

Evidence DimensionSynthetic steps to α-methyl enal
Target Compound Data1 step (Direct Wittig olefination)
Comparator Or Baseline(Triphenylphosphoranylidene)acetaldehyde (Requires ≥3 steps: olefination + protection + alkylation + deprotection)
Quantified DifferenceReduces synthetic pathway by at least 2 steps
ConditionsSynthesis of α-methylated polyene frameworks

Reducing step count directly lowers raw material costs, minimizes purification bottlenecks, and accelerates scale-up timelines in pharmaceutical manufacturing.

Thermal Stability and Benchtop Processability

As a stabilized phosphorane, 2-(Triphenylphosphoranylidene)propionaldehyde benefits from significant resonance stabilization between the ylide carbon and the adjacent carbonyl group, resulting in a robust, free-flowing powder with a high melting point of 219–221 °C . Compared to non-stabilized alkylidenephosphoranes, which must be generated in situ under strictly anhydrous and inert-gas conditions due to extreme moisture and oxygen sensitivity, this compound can be stored and handled on the benchtop. This physical stability drastically reduces the overhead costs associated with specialized handling equipment and inert-atmosphere storage, making it highly reproducible for routine batch manufacturing .

Evidence DimensionHandling requirements and thermal stability
Target Compound DataBench-stable solid, melting point 219–221 °C
Comparator Or BaselineNon-stabilized ylides (Require in situ generation, strict inert atmosphere)
Quantified DifferenceEliminates the need for cryogenic in situ generation and specialized inert handling
ConditionsStandard laboratory or plant storage and weighing operations

Bench-stable reagents lower operational complexity and reduce batch failure rates caused by moisture contamination during scaling.

Synthesis of Retinoid and Acitretin Analogs

The direct installation of the isoprenoid-like α-methyl enal chain makes this compound the optimal procurement choice for synthesizing retinoids and acitretin analogs, bypassing multi-step alkylations and maximizing throughput in medicinal chemistry campaigns.

Fragment Coupling in Macrolide and Polyketide Synthesis

For base-sensitive natural product intermediates, such as the building blocks of phorboxazole A or macrosphelide analogs, this reagent provides mild, base-free olefination, preventing the degradation commonly seen with HWE phosphonates .

Industrial Polyene Manufacturing

In the scale-up of conjugated polyene systems, the bench-stability and solid-state nature (mp 219-221 °C) of this stabilized ylide streamline material handling, weighing, and batch reproducibility compared to highly reactive, non-stabilized alternatives .

XLogP3

3.6

Wikipedia

2-(Triphenylphosphoranylidene)propionaldehyde

Dates

Last modified: 08-15-2023

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